4-(2-Bromophenyl)-1-butene
Overview
Description
4-(2-Bromophenyl)-1-butene (4-Bromo-1-butene) is an organic compound with the molecular formula C10H10Br. It is a colorless liquid, with a pungent odor, and is slightly soluble in water. It is produced through a number of synthetic processes, including the reaction of bromobenzene with 1-butene and the reaction of 2-bromo-1-butene with bromobenzene. 4-Bromo-1-butene is used in a variety of applications, including as an intermediate in the production of pharmaceuticals, as a reagent in organic synthesis, and as a building block in the synthesis of other compounds.
Scientific Research Applications
Synthesis of Antimicrobial Agents
4-(2-Bromophenyl)-1-butene: can serve as a precursor in the synthesis of various antimicrobial agents. By undergoing further chemical reactions, it can be transformed into compounds that exhibit activity against a range of pathogenic bacteria and fungi. This is particularly important in the era of increasing drug resistance, where novel antimicrobial agents are urgently needed .
Development of Anticancer Therapeutics
The compound’s derivatives have been studied for their potential as anticancer agents. Specifically, they have been evaluated against cancer cell lines such as the oestrogen receptor-positive human breast adenocarcinoma (MCF7), showing promising results in inhibiting cancer cell proliferation .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how drugs interact with their targets at the molecular level4-(2-Bromophenyl)-1-butene derivatives can be used in computational models to predict their binding affinity and selectivity towards various biological targets, aiding in the design of more effective drugs .
Pharmacokinetic Profiling
The pharmacokinetic properties of a drug determine its behavior within the body. Derivatives of 4-(2-Bromophenyl)-1-butene can be analyzed for their absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for assessing their potential as therapeutic agents .
Neurotoxicity Studies
Research into the neurotoxic potential of derivatives of 4-(2-Bromophenyl)-1-butene can provide insights into their safety profile. Studies on the enzyme acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain can reveal the neurotoxic effects of these compounds, which is vital for drug development .
Antioxidant Activity Assessment
Compounds derived from 4-(2-Bromophenyl)-1-butene can be evaluated for their antioxidant properties. This is significant because oxidative stress is linked to various diseases, and antioxidants can mitigate these effects. Understanding the antioxidant capacity of these derivatives can lead to the development of protective agents against oxidative damage .
properties
IUPAC Name |
1-bromo-2-but-3-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTVAFQKTIHSHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392932 | |
Record name | 4-(2-bromophenyl)-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenyl)-1-butene | |
CAS RN |
71813-50-8 | |
Record name | 4-(2-bromophenyl)-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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